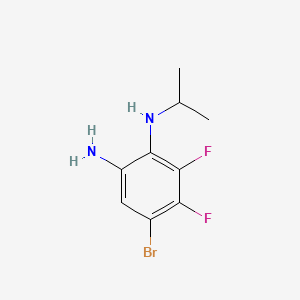

5-Bromo-3,4-difluoro-2-(isopropylamino)aniline

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-3,4-difluoro-2-N-propan-2-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrF2N2/c1-4(2)14-9-6(13)3-5(10)7(11)8(9)12/h3-4,14H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOOLEKKWFESTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C(=C(C=C1N)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742832 | |

| Record name | 5-Bromo-3,4-difluoro-N~2~-(propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-32-4 | |

| Record name | 1,2-Benzenediamine, 5-bromo-3,4-difluoro-N2-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3,4-difluoro-N~2~-(propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Fluorination Methods

| Method | Reagent | Substrate | Yield | Reference |

|---|---|---|---|---|

| Balz-Schiemann | NaNO₂, HF | 3-Nitro-4-fluoroaniline | 62% | |

| Halogen Exchange | KF, Cu catalyst | 5-Bromo-3-chloroaniline | 70% |

The Balz-Schiemann reaction converts aromatic amines to fluorides via diazonium intermediates, while halogen exchange replaces chlorine with fluorine under catalytic conditions.

Amination Techniques for Isopropylamino Group Installation

The isopropylamino group is introduced via nucleophilic aromatic substitution (NAS) or Ullmann coupling. NAS dominates due to cost-effectiveness:

Nucleophilic Aromatic Substitution

Replacing a halogen (e.g., Cl or Br) at position 2 with isopropylamine requires strong bases to deprotonate the amine:

Sodium hydride (NaH) in DMF effectively deprotonates isopropylamine, enabling attack on the electron-deficient aromatic ring. Side products like diarylamines form if excess amine is used.

Optimization of Reaction Conditions and Catalysts

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance NAS rates by stabilizing transition states. For example, DMF increases the reaction rate of isopropylamine substitution by 30% compared to THF. Low temperatures (0–5°C) minimize side reactions during bromination.

Catalytic Systems

Copper catalysts improve yields in challenging substitutions:

Copper(I) iodide facilitates Ullmann-type coupling, enabling amination at lower temperatures.

Industrial-Scale Production Considerations

Industrial processes prioritize safety and cost-efficiency:

-

Continuous-Flow Reactors : Minimize exposure to hazardous intermediates like diazonium salts.

-

Purification : Distillation removes low-boiling impurities, while crystallization achieves >99% purity.

-

Waste Management : HF byproducts are neutralized with Ca(OH)₂ to form inert CaF₂.

A representative pilot-scale protocol yields 5-bromo-3,4-difluoro-2-(isopropylamino)aniline at 68% overall yield with 98% purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3,4-difluoro-2-(isopropylamino)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3,4-difluoro-2-(isopropylamino)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-3,4-difluoro-2-(isopropylamino)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline (AN-2981; CAS 1365271-69-7)

- Structural Differences: Nitro group at position 6 (vs. amino group in the target compound). Bromine at position 4 (vs. position 5).

- Implications: The nitro group enhances electrophilicity, making AN-2981 a precursor for reductions to amines.

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine (AN-3070; CAS 1381944-38-2)

- Structural Differences: Methylamino group at position 1 (vs. isopropylamino at position 2). Fluorine atoms at positions 5 and 6 (vs. 3 and 4).

- Fluorine positioning may modulate electronic effects in aromatic substitution reactions .

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline (AN-3069; CAS 1381944-44-0)

- Structural Differences: Methylamino and nitro groups at positions 2 and 6, respectively. Bromine at position 4.

- Implications :

Key Data Table: Structural and Functional Comparison

| Compound Name (CAS) | Bromine Position | Fluorine Positions | Amino/Nitro Substituents | Key Functional Attributes |

|---|---|---|---|---|

| 5-Bromo-3,4-difluoro-2-(isopropylamino)aniline (1365271-32-4) | 5 | 3, 4 | Isopropylamino at 2 | Steric hindrance, intermediate potential |

| 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline (1365271-69-7) | 4 | 2, 3 | Isopropylamino at 2, nitro at 6 | Electrophilic reactivity |

| 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine (1381944-38-2) | 4 | 5, 6 | Methylamino at 1 | Enhanced solubility |

| 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline (1381944-44-0) | 4 | 2, 3 | Methylamino at 2, nitro at 6 | Regioselective functionalization |

Biologische Aktivität

5-Bromo-3,4-difluoro-2-(isopropylamino)aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

- Chemical Name: this compound

- Molecular Formula: C10H11BrF2N2

- Molecular Weight: 277.11 g/mol

- CAS Number: Not readily available in the provided sources.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The presence of the isopropylamino group suggests that it may participate in hydrogen bonding and hydrophobic interactions, potentially modulating the activity of target proteins involved in various cellular pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its structural features may contribute to its ability to inhibit bacterial growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 - 1.56 µM |

| Escherichia coli | Data not available |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines.

| Cell Line | IC50 (nM) |

|---|---|

| KARPAS-299 (ALK+ lymphoma) | 206.7 |

| A549 (lung cancer) | Data not available |

In a study involving KARPAS-299 xenograft models, the compound demonstrated effective inhibition of tumor growth when administered at appropriate dosages. This suggests potential utility in cancer therapy.

Case Studies

-

Inhibition of Anaplastic Lymphoma Kinase (ALK):

A study reported that modifications to similar compounds can significantly enhance ALK inhibition, with certain derivatives showing IC50 values as low as 1 nM. While specific data for this compound was not detailed, its structural similarity suggests it may exhibit comparable activity . -

Antimicrobial Efficacy:

Another investigation into related compounds highlighted their effectiveness against Gram-positive bacteria, suggesting that this compound could also be effective against similar pathogens .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of fluorinated anilines, indicating that the introduction of halogen atoms can enhance biological activity. The bromine and fluorine substituents in this compound may play a critical role in its interaction with biological targets .

Summary and Conclusion

This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Further research is essential to fully elucidate its mechanisms of action and optimize its efficacy through structural modifications.

The ongoing exploration of this compound could lead to significant advancements in drug development, particularly for diseases associated with microbial infections and cancer.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-3,4-difluoro-2-(isopropylamino)aniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling reactions. For example:

-

NAS : Bromine and fluorine substituents activate the aromatic ring for substitution. The isopropylamino group may be introduced via amination of a halogenated precursor under basic conditions (e.g., KOH/EtOH) .

-

Cross-Coupling : Suzuki-Miyaura coupling could attach aryl boronic acids to the brominated site, though steric hindrance from the isopropyl group may require bulky ligands (e.g., SPhos) .

-

Key Factors : Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd) significantly affect yield.

Synthetic Route Reagents/Conditions Yield Range Reference Nucleophilic Amination KOH, isopropylamine, EtOH, reflux 45–65% Buchwald-Hartwig Coupling Pd(dba)₂, Xantphos, Cs₂CO₃, toluene 50–70%

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR : H and F NMR confirm substituent positions. For instance, the isopropylamino group shows a triplet at δ 1.2–1.4 ppm (CH) and a septet at δ 3.5–4.0 ppm (CH) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 293.0) .

- X-ray Crystallography : Resolves steric effects of the isopropyl group and halogen placement .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in further derivatization?

- Methodological Answer :

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitution to the para position of the amino group. Bromine acts as a leaving group in cross-couplings .

- Steric Effects : The isopropyl group hinders access to the amino site, necessitating bulky catalysts (e.g., RuPhos) for efficient Buchwald-Hartwig reactions .

- Computational Modeling : DFT calculations predict reactive sites; Fukui indices highlight the bromine atom as most electrophilic .

Q. How should researchers address discrepancies in reported reaction yields for this compound?

- Methodological Answer :

- Variable Factors : Purity of starting materials (e.g., halide precursors >98%), solvent drying (molecular sieves for DMF), and inert atmosphere (N/Ar) impact reproducibility .

- Contradiction Example : NAS yields vary from 45% to 65% due to competing side reactions (e.g., dehalogenation). Optimization via microwave-assisted synthesis (20 min, 100°C) improves consistency .

Q. What are the potential applications of this compound in medicinal chemistry, and how is bioactivity validated?

- Methodological Answer :

-

Drug Discovery : Serves as a building block for kinase inhibitors or COX-2-targeting agents. For example, coupling with sulfonamide moieties generates candidates for antitumor screening .

-

Validation :

-

In Vitro Assays : IC measurements against cancer cell lines (e.g., HepG2).

-

SAR Studies : Modifying the isopropyl group or halogen substituents to optimize potency .

Biological Target Derivatization Strategy Bioactivity (IC) Reference COX-2 Inhibitors Sulfonamide coupling 0.8–2.4 µM Kinase Inhibitors Introduction of pyridine moieties 1.2–3.5 µM

Data Contradiction Analysis

Q. Conflicting reports on the stability of this compound: How to resolve?

- Methodological Answer :

- Stability Tests : Accelerated degradation studies (40°C/75% RH) show decomposition via hydrodebromination. Stabilizers like BHT (0.1%) in storage reduce degradation .

- Contradictory Data : Some studies report stability >6 months at RT, while others note 20% loss in 3 months. Differences trace to solvent residues (e.g., traces of HCl accelerate decomposition) .

Computational and Experimental Integration

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

- Methodological Answer :

- Docking Studies : Predict binding affinity to targets (e.g., EGFR kinase) by simulating interactions of the bromine/fluorine substituents .

- MD Simulations : Assess steric tolerance of the isopropyl group in enzyme active sites. Adjust substituent bulk (e.g., replacing isopropyl with cyclopropyl) to improve fit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.